N'-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound featuring a pyridine ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as 2-pyridinemethanol, which undergoes a reaction with an appropriate halide to form the pyridin-2-ylmethyl intermediate.
Synthesis of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, involving an aniline derivative, an aldehyde, and an alkene.
Sulfonylation: The thiophene-2-sulfonyl group is introduced through a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the pyridin-2-ylmethyl intermediate with the sulfonylated tetrahydroquinoline under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, potentially converting them to amines or thiols, respectively.
Substitution: The pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors due to its structural features, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their function or altering their activity. The molecular targets might include kinases, receptors, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: Similar in having a pyridine ring but lacks the tetrahydroquinoline and thiophene sulfonyl groups.
Thiophene-2-sulfonamide derivatives: Share the thiophene sulfonyl group but differ in the rest of the structure.
Tetrahydroquinoline derivatives: Contain the tetrahydroquinoline core but vary in other substituents.
Uniqueness
N’-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to its combination of a pyridine ring, a thiophene sulfonyl group, and a tetrahydroquinoline moiety, which together may confer unique biological and chemical properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of N’-[(pyridin-2-yl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c26-20(23-14-17-6-1-2-10-22-17)21(27)24-16-9-8-15-5-3-11-25(18(15)13-16)31(28,29)19-7-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFVSTVXDBXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.